Home > Products > Screening Compounds P25605 > Clonixin Lysinate
Clonixin Lysinate -

Clonixin Lysinate

Catalog Number: EVT-8202695
CAS Number:
Molecular Formula: C19H25ClN4O4
Molecular Weight: 408.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Clonixin lysinate is classified as an organoammonium salt formed by the reaction of clonixin with L-lysine. Its chemical formula is C19H25ClN4O4C_{19}H_{25}ClN_{4}O_{4}, with a molecular weight of approximately 408.88 g/mol. The compound is recognized for its role as a non-narcotic analgesic and anti-inflammatory agent, inhibiting both cyclooxygenase and lipoxygenase pathways, which are crucial in the biosynthesis of prostaglandins and leukotrienes .

Synthesis Analysis

The synthesis of clonixin lysinate typically involves the following steps:

  1. Formation of Clonixin: Clonixin itself is synthesized through a series of reactions starting from nicotinic acid. The key steps involve the introduction of a 2-methyl-3-chloroaniline moiety to nicotinic acid to yield clonixin.
  2. Salt Formation: Clonixin is then reacted with L-lysine in a stoichiometric ratio to form clonixin lysinate. This reaction can be facilitated in an aqueous medium or under controlled pH conditions to ensure complete conversion to the salt form .

This method allows for the production of clonixin lysinate with high purity and efficacy.

Molecular Structure Analysis

The molecular structure of clonixin lysinate can be described as follows:

  • Core Structure: The compound features a pyridine ring substituted at position 2 with a (2-methyl-3-chlorophenyl)amino group.
  • Lysine Component: The L-lysine portion contributes an amino group and a carboxylic acid group, enhancing solubility and bioavailability.
  • Stereochemistry: The compound exhibits defined stereocenters, which may influence its pharmacological activity .

The structural formula can be represented using SMILES notation: NCCCC[C@H](N)C(O)=O.CCc1c(Cl)cccc1Nc1ncccc1C(O)=O.

Chemical Reactions Analysis

Clonixin lysinate participates in several chemical reactions typical of NSAIDs:

  1. Inhibition of Cyclooxygenase Enzymes: Clonixin lysinate inhibits cyclooxygenase-1 and cyclooxygenase-2 enzymes, leading to decreased production of prostaglandins, which are mediators of inflammation and pain.
  2. Reactions with Free Radicals: The compound may also react with free radicals, contributing to its anti-inflammatory effects by scavenging reactive oxygen species .

These reactions underline the compound's efficacy in alleviating pain and inflammation.

Mechanism of Action

The mechanism of action for clonixin lysinate involves:

  • Inhibition of Prostaglandin Synthesis: By blocking cyclooxygenase enzymes, clonixin lysinate reduces the synthesis of prostaglandins, which are responsible for promoting inflammation, pain, and fever.
  • Impact on Pain Pathways: The drug modulates pain pathways by acting on peripheral and central nervous systems, providing analgesic effects without the addictive potential associated with narcotics .

This dual action enhances its therapeutic profile for managing various pain conditions.

Physical and Chemical Properties Analysis

Clonixin lysinate exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Highly soluble in water due to the presence of the lysine moiety, which enhances its bioavailability.
  • Melting Point: Specific melting point data may vary based on formulation but generally falls within standard ranges for similar compounds.
  • Stability: The compound is stable under normal storage conditions but should be protected from excessive heat and moisture .

These properties are essential for its formulation into pharmaceuticals.

Applications

Clonixin lysinate has multiple scientific applications:

  1. Pain Management: It is primarily used for treating acute and chronic pain conditions such as headaches, muscle aches, joint pain, and dysmenorrhea.
  2. Migraine Treatment: Clinical studies have demonstrated its effectiveness in alleviating migraine attacks compared to other analgesics like paracetamol .
  3. Research Applications: Due to its mechanism involving cyclooxygenase inhibition, it serves as a model compound in studies exploring anti-inflammatory drugs .
Pharmacological Mechanisms of Action

Cyclooxygenase (COX) Isoform Inhibition Dynamics

Non-Selective Cyclooxygenase-1/Cyclooxygenase-2 Inhibition Pathways

Clonixin Lysinate non-selectively inhibits both cyclooxygenase-1 and cyclooxygenase-2 isoforms, albeit with distinct potency thresholds. In vitro studies using rat lung and stomach preparations demonstrate negligible suppression of basal prostaglandin production (primarily cyclooxygenase-1-derived) at concentrations ≤41 μM. Significant inhibition (~48.5%) emerges only at higher concentrations (68 μM). Conversely, lipopolysaccharide-induced prostaglandin synthesis (cyclooxygenase-2-mediated) is suppressed at substantially lower concentrations (27–41 μM), restoring prostaglandin levels to baseline [2]. This suggests concentration-dependent isoform selectivity, where cyclooxygenase-2 inhibition predominates within a therapeutically relevant concentration window, while significant cyclooxygenase-1 inhibition requires supratherapeutic exposure.

Prostaglandin Biosynthesis Suppression Mechanisms

The primary anti-inflammatory and analgesic effect stems from interrupting the conversion of arachidonic acid to prostaglandin precursors (prostaglandin G₂ and prostaglandin H₂). Molecular docking analyses, supported by ex vivo studies, indicate Clonixin competes with arachidonic acid for binding within the cyclooxygenase catalytic site. This prevents the oxygenation and cyclization reactions essential for forming prostaglandin H₂, the common precursor for downstream prostaglandins (e.g., prostaglandin E₂, prostaglandin F₂α, prostacyclin) and thromboxanes. Reduced prostaglandin E₂ synthesis directly correlates with diminished vasodilation, edema, nociceptor sensitization, and hypothalamic-mediated fever [1] [8].

Comparative Inhibition Efficacy Against Canonical Non-Steroidal Anti-Inflammatory Drugs

Clonixin Lysinate exhibits moderate cyclooxygenase inhibitory potency relative to established non-steroidal anti-inflammatory drugs. Human pharmacodynamic studies reveal its transient and partial suppression of platelet thromboxane B₂ synthesis (approximately 30-50% inhibition 2.5 hours post-125 mg dose) and collagen-induced aggregation. This contrasts sharply with acetylsalicylic acid (500 mg), which induces near-complete thromboxane B₂ suppression (>95%) persisting beyond 48 hours [4]. Similarly, ex vivo assays show indomethacin (10 μM) inhibits basal prostaglandin E₂ production by ~73%, whereas Clonixin Lysinate requires ~6-fold higher concentrations for approximately 50% inhibition [2]. Crucially, therapeutic oral or intravenous Clonixin Lysinate administration in humans does not significantly impair physiological prostaglandin synthesis in tissues like the gallbladder or gastric mucosa, unlike non-selective inhibitors like indomethacin [9].

Table 1: Comparative Cyclooxygenase Inhibition Profile of Clonixin Lysinate vs. Reference Non-Steroidal Anti-Inflammatory Drugs

AgentConcentration/DoseTarget Cyclooxygenase% Inhibition of Prostaglandin/ThromboxaneDuration of Significant Inhibition
Clonixin Lysinate125 mg oralCyclooxygenase-1 (Platelet)30-50% (Thromboxane B₂)<6 hours
Clonixin Lysinate68 μM in vitroCyclooxygenase-1 (General)~48.5% (Prostaglandin E₂)N/A
Clonixin Lysinate27-41 μM in vitroCyclooxygenase-2~100% (Restores LPS-elevated Prostaglandin E₂ to baseline)N/A
Acetylsalicylic Acid500 mg oralCyclooxygenase-1 (Platelet)>95% (Thromboxane B₂)>48 hours
Indomethacin10 μM in vitroCyclooxygenase-1~73% (Prostaglandin E₂)N/A

Lipoxygenase (LOX) Pathway Modulation

Arachidonic Acid Metabolism Interference

Beyond cyclooxygenase, Clonixin Lysinate significantly disrupts the lipoxygenase arm of arachidonic acid metabolism. In vitro and ex vivo studies using human gallbladder tissue and rat models demonstrate its capacity to shunt arachidonic acid metabolism away from pro-inflammatory leukotriene production. This occurs via direct inhibition of 5-lipoxygenase and potentially upstream modulation of lipoxygenase-activating protein. Notably, this lipoxygenase inhibition is achieved at concentrations (4–6 μg/mL, equivalent to ~10-15 μM) readily attained in human plasma following standard therapeutic doses (125 mg oral or 100 mg intravenous) without concurrent suppression of prostaglandin synthesis [9].

Leukotriene Synthesis Attenuation

The most consistently documented effect within the lipoxygenase pathway is the suppression of 5-hydroxyeicosatetraenoic acid formation. In human gallbladder tissue incubations:

  • In vitro exposure to Clonixin Lysinate (6 μg/mL) reduced 5-hydroxyeicosatetraenoic acid levels by approximately 40% without altering prostaglandin E₂, prostaglandin F₂α, or 6-keto-prostaglandin F₁α production [9].
  • Tissue obtained from patients pretreated with intravenous infusions achieving plasma concentrations of 4-6 μg/mL also showed significantly reduced 5-hydroxyeicosatetraenoic acid release compared to untreated controls, again without affecting prostaglandin synthesis [9].
  • Intravenous bolus administration (100 mg or 200 mg) significantly inhibited 5-hydroxyeicosatetraenoic acid production in gallbladder tissue, whereas indomethacin (50 mg) lacked this effect [9].

This specific attenuation of 5-lipoxygenase products, particularly 5-hydroxyeicosatetraenoic acid (a potent chemoattractant and activator of neutrophils), contributes to Clonixin Lysinate's anti-inflammatory efficacy, especially in neurogenic inflammation models. Leukotriene B₄ synthesis is also likely reduced, diminishing neutrophil chemotaxis and endothelial adhesion. The lipoxygenase inhibition profile helps explain Clonixin Lysinate's efficacy in pain states like migraine and renal colic, where leukotrienes play a significant pathophysiological role, and its relatively favorable gastrointestinal tolerability compared to non-selective non-steroidal anti-inflammatory drugs [3] .

Table 2: Lipoxygenase Pathway Modulation by Clonixin Lysinate in Experimental Models

Experimental ModelClonixin Lysinate Concentration/DoseKey Lipoxygenase Inhibition FindingEffect on Prostaglandins
Human Gallbladder (in vitro incubation)6 μg/mL (~15 μM)~40% Reduction in 5-hydroxyeicosatetraenoic acid productionNo significant change
Human Gallbladder (ex vivo from IV infusion patients)Plasma level 4-6 μg/mL (10-15 μM)Significant reduction in 5-hydroxyeicosatetraenoic acid releaseNo significant change
Human Gallbladder (ex vivo from IV bolus patients)100 mg or 200 mg IVSignificant inhibition of 5-hydroxyeicosatetraenoic acid synthesisNo significant change (vs. indomethacin inhibition)
Rat Neurogenic Inflammation ModelPharmacologically relevant dosesContributes to ~40-60% inhibition of plasma extravasation (oedema)Cyclooxygenase inhibitors generally ineffective

Properties

Product Name

Clonixin Lysinate

IUPAC Name

2-(3-chloro-2-methylanilino)pyridine-3-carboxylic acid;2,6-diaminohexanoic acid

Molecular Formula

C19H25ClN4O4

Molecular Weight

408.9 g/mol

InChI

InChI=1S/C13H11ClN2O2.C6H14N2O2/c1-8-10(14)5-2-6-11(8)16-12-9(13(17)18)4-3-7-15-12;7-4-2-1-3-5(8)6(9)10/h2-7H,1H3,(H,15,16)(H,17,18);5H,1-4,7-8H2,(H,9,10)

InChI Key

CVNFYQCHAWFYQI-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)C(=O)O.C(CCN)CC(C(=O)O)N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)C(=O)O.C(CCN)CC(C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.